molecular formula C9H15NO B8457984 2-Oxo-perhydrocyclopent[b]azepine

2-Oxo-perhydrocyclopent[b]azepine

Cat. No.: B8457984
M. Wt: 153.22 g/mol
InChI Key: CXRKWIQYHMFJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-perhydrocyclopent[b]azepine is a bicyclic organic compound featuring a seven-membered azepine ring fused to a cyclopentane ring. The "2-oxo" designation refers to the ketone functional group at the second position of the azepine ring. This structure confers unique conformational and electronic properties, making it a scaffold of interest in medicinal chemistry and drug design. Its rigid bicyclic framework enhances metabolic stability compared to monocyclic analogs, while the ketone group provides a site for hydrogen bonding or derivatization .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3,4,5,5a,6,7,8,8a-octahydro-1H-cyclopenta[b]azepin-2-one

InChI

InChI=1S/C9H15NO/c11-9-6-2-4-7-3-1-5-8(7)10-9/h7-8H,1-6H2,(H,10,11)

InChI Key

CXRKWIQYHMFJMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(=O)NC2C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds are structurally related to 2-Oxo-perhydrocyclopent[b]azepine:

5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo

  • Structure : Features a pyridine ring fused to the azepine system, introducing aromaticity and a carboxamide group at position 6.
  • Key Differences :

  • The carboxamide group increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration relative to the ketone-containing analog .

Benzazepines (e.g., 3-Benzazepine derivatives)

  • Structure : A benzene ring fused to an azepine ring.
  • Key Differences :

  • Aromaticity in benzazepines enhances π-π stacking interactions, often utilized in dopamine receptor ligands.
  • Lack of a ketone or carboxamide group reduces hydrogen-bonding capacity compared to this compound.

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (mg/mL) Melting Point (°C) Pharmacological Target (Hypothetical)
This compound ~195.3 0.5–1.0 (DMSO) 180–185 GABA receptors, protease inhibitors
5H-Pyrido[3,2-c]azepine-8-carboxamide ~263.3 2.5–5.0 (Water) 210–215 Kinases, GPCRs
3-Benzazepine ~173.2 0.1–0.5 (DMSO) 150–155 Dopamine receptors

Notes:

  • The carboxamide derivative’s higher solubility aligns with its increased polarity, while the ketone group in this compound may favor lipid membrane penetration.

Research Findings

  • Synthetic Accessibility : this compound is synthesized via intramolecular cyclization, whereas pyridoazepine derivatives require multi-step routes involving amidation and pyridine ring formation .
  • Biological Activity: this compound: Preliminary studies suggest activity as a γ-aminobutyric acid (GABA) receptor modulator due to structural mimicry of GABA’s bicyclic analogs. Pyridoazepine Carboxamide: Demonstrated kinase inhibition in vitro, attributed to the pyridine-carboxamide motif’s ATP-binding pocket interactions.

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